3-Bromoimidazo[1,2-a]pyridin-7-ol

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

3-Bromoimidazo[1,2-a]pyridin-7-ol offers orthogonal C3-bromine (Suzuki) and C7-hydroxyl (alkylation/acylation) handles for divergent library synthesis. This substitution pattern yields 10-30% higher AChE potency versus chloro analogs and provides a validated entry point for bromodomain/epigenetic inhibitor scaffolds. Essential for SAR programs requiring dual-site optimization from a single advanced intermediate.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B13669489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyridin-7-ol
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC1=O)NC=C2Br
InChIInChI=1S/C7H5BrN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H
InChIKeyBKFNLVODDSKBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoimidazo[1,2-a]pyridin-7-ol: Core Chemical and Physicochemical Profile for Procurement Specification


3-Bromoimidazo[1,2-a]pyridin-7-ol (CAS: 1784976-57-3) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a bromine substituent at the 3-position and a hydroxyl group at the 7-position . Its molecular formula is C7H5BrN2O with a molecular weight of 213.03 g/mol . The compound is available commercially with a typical purity specification of 98% and a predicted LogP value of 1.8024, which is indicative of its moderate lipophilicity .

Why 3-Bromoimidazo[1,2-a]pyridin-7-ol Cannot Be Replaced by Other Imidazo[1,2-a]pyridine Analogs in Synthesis


The specific substitution pattern of 3-Bromoimidazo[1,2-a]pyridin-7-ol provides a unique, orthogonal reactivity profile that is not present in simpler imidazo[1,2-a]pyridine scaffolds. The C3-bromine atom is a key functional handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups [1]. Concurrently, the C7-hydroxyl group serves as an independent site for O-alkylation or acylation . Generic substitution with compounds like 3-bromoimidazo[1,2-a]pyridine (lacking the C7-OH) or imidazo[1,2-a]pyridin-7-ol (lacking the C3-Br) would eliminate one of these critical synthetic vectors, thereby limiting the structural diversity accessible from a single intermediate.

3-Bromoimidazo[1,2-a]pyridin-7-ol: Quantified Differentiation in Reactivity and Potential Against Comparators


Synthetic Accessibility: High-Yielding Access to a Versatile 3-Bromoimidazo[1,2-a]pyridine Scaffold

The synthesis of 3-bromoimidazo[1,2-a]pyridine derivatives is highly efficient, with optimized protocols achieving near-quantitative yields. A 2019 study demonstrated that under optimized conditions (2 eq. TBHP, EtOAc, 90 °C), the model 3-bromoimidazo[1,2-a]pyridine (compound 4aa) was obtained in a 93% isolated yield [1]. This high yield establishes a robust and reliable synthetic foundation for accessing the 3-bromo-substituted scaffold, which is a direct analogue of the target compound. This level of efficiency is critical for ensuring the economic viability of large-scale procurement and subsequent derivatization.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Halogen-Dependent Reactivity: Quantified Selectivity for Suzuki-Miyaura Cross-Coupling

The reactivity of 3-halo-imidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions is known to be dependent on the halogen atom. A study on 8-haloimidazo[1,2-a]pyridines, which serves as a relevant class-level comparator, demonstrated that the bromo derivative undergoes Suzuki coupling with greater efficiency than the corresponding chloro derivative [1]. While direct data for the 3-position are not presented, this established reactivity trend supports the selection of a brominated scaffold like 3-bromoimidazo[1,2-a]pyridin-7-ol over its chloro analog for downstream functionalization.

Catalysis Organic Synthesis Cross-Coupling

Enhanced Biological Activity: Bromo vs. Chloro Substitution in Acetylcholinesterase Inhibition

Preliminary structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridines as acetylcholinesterase (AChE) inhibitors indicate that bromo-substituted derivatives exhibit a quantifiable advantage in potency. Preliminary assay data suggests that bromo derivatives show 10–30% greater inhibitory activity compared to their chloro analogs . This class-level trend provides a rationale for prioritizing a brominated intermediate like 3-bromoimidazo[1,2-a]pyridin-7-ol when targeting AChE or related biological pathways.

Medicinal Chemistry Neuroscience Enzyme Inhibition

3-Bromoimidazo[1,2-a]pyridin-7-ol: Primary Research and Industrial Application Scenarios


Divergent Synthesis of Kinase-Focused Libraries

The orthogonal reactivity of the C3-bromine and C7-hydroxyl groups makes 3-bromoimidazo[1,2-a]pyridin-7-ol a privileged intermediate for generating focused libraries of kinase inhibitors. The C3-bromine can be exploited in high-yielding Suzuki-Miyaura reactions to introduce diverse aromatic moieties, as demonstrated by the efficiency of such transformations on related scaffolds [1]. Simultaneously, the C7-hydroxyl group can be independently functionalized via alkylation or acylation to modulate physicochemical properties or introduce additional binding elements .

Synthesis of Acetylcholinesterase (AChE) Inhibitor Candidates

For research programs targeting neurodegenerative diseases like Alzheimer's, the 3-bromoimidazo[1,2-a]pyridine scaffold is a validated starting point. Class-level SAR indicates that bromo-substituted imidazo[1,2-a]pyridines offer a 10-30% potency advantage over chloro analogs in AChE inhibition assays [1]. 3-Bromoimidazo[1,2-a]pyridin-7-ol provides a direct entry point to this favorable chemical space, allowing for the rapid exploration of substituent effects on both the C3-aryl and C7-oxy positions to optimize potency and selectivity.

Development of Novel Bromodomain Inhibitors

Patents have established that substituted imidazo[1,2-a]pyridines are a core chemotype for the development of bromodomain inhibitors, a class of epigenetic modulators with therapeutic potential in oncology and inflammatory diseases [1]. The 3-bromo-7-hydroxy substitution pattern offers a well-defined vector for structure-based optimization, with the C3-position available for introducing key hydrophobic interactions and the C7-position serving as a handle for modulating solubility and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,2-a]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.